(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Chiral Resolution Enantiopurity Process Chemistry

The compound (1R,2S,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 167611-99-6) is a single, enantiopure stereoisomer of Boc-protected 3,4-methanoproline, a conformationally constrained analog of L-proline. Its rigid bicyclic [3.1.0] scaffold, incorporating a fused cyclopropane ring, restricts the pyrrolidine ring pucker and limits the backbone φ/ψ dihedral angles relative to native L-proline.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Cat. No. B12302743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2C1C(=O)O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
InChIKeyRTWMQNSZCUYSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid – A Chiral Constrained Proline Building Block


The compound (1R,2S,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 167611-99-6) is a single, enantiopure stereoisomer of Boc-protected 3,4-methanoproline, a conformationally constrained analog of L-proline. Its rigid bicyclic [3.1.0] scaffold, incorporating a fused cyclopropane ring, restricts the pyrrolidine ring pucker and limits the backbone φ/ψ dihedral angles relative to native L-proline [1]. The Boc (tert-butoxycarbonyl) group provides orthogonal amine protection suitable for solid-phase peptide synthesis (SPPS) and fragment coupling. As a member of the unnatural α-amino acid family, all four stereoisomers of the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid core have been individually characterized; the (1R,2S,5S) configuration corresponds to the cis-endo isomer historically denoted as (S)-cis-1 or (S)-cis-30 in the primary synthetic literature [2].

Why (1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Cannot Be Replaced by Generic Alternatives


This compound cannot be treated as a simple commodity chemical because even structurally close analogs—including the opposite enantiomer (1S,2R,5R), the trans-fused diastereomers (1R,2R,5S or 1S,2S,5R), or Fmoc-protected variants—exhibit quantifiably different properties that directly impact synthetic outcomes and biological function. The cis-fused (1R,2S,5S) scaffold imposes a distinct ring pucker that mimics the conformation of a canonical type-VI β-turn in peptides, a feature absent in the trans diastereomers [1]. Furthermore, the Boc group offers acid-labile deprotection kinetics that differ markedly from the base-labile Fmoc group, making the two non-interchangeable in orthogonal SPPS strategies [2]. Even the racemic or “rel-” form (CAS 1051393-66-8) cannot substitute for the enantiopure material in asymmetric synthesis, as >99.9% ee is achievable for the (1R,2S,5S) enantiomer via chromatographic resolution on a chiral stationary phase [3].

Quantitative Differentiators for (1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Selection


Enantiomeric Excess >99.9% ee via Chiral Chromatographic Resolution Outperforms Diastereomeric Salt Resolution

Two distinct resolution routes were compared for the cis enantiomers: Approach 1 (diastereomeric salt formation) yielded (S)-cis-30 (target) in 32% yield with dehydroabietylamine, while Approach 2 (chromatography on a chiral stationary phase) provided the benzyl ester intermediate (S)-cis-25 with >99.9% ee at 98.5% chemical purity (second crop). In head-to-head comparison within the same study, the chromatographic method delivered superior enantiopurity relative to the salt formation approach, which is reported only with yield data and without accompanying ee values [1]. The (R)-enantiomer, resolved in parallel with (–)-cinchonidine, was obtained in 35% yield, but again without reported ee specification, underscoring the analytical advantage of the chromatographic route for the (1R,2S,5S) enantiomer [2].

Chiral Resolution Enantiopurity Process Chemistry

Cis Selectivity >99% in Key Carboxylation Step vs. Trans Diastereomer Formation

The lithiation/CO₂ quenching of N-Boc-3-azabicyclo[3.1.0]hexane using diamine additive 27 provided rac-cis-30 in 74% isolated yield with >99% stereospecificity; the trans isomer was not detected under these conditions [1]. This represents a substantial improvement over earlier literature syntheses, where the cis/trans ratio was 1:3.5 (i.e., the undesired trans isomer predominated) [2]. For the trans diastereomer series, an additional epimerization step (double deprotonation with LDA) was required to convert rac-cis-30 to rac-trans-30, with a cis/trans ratio of 1:9, and the final rac-trans-30 yield was only 51% after two crystallizations, with <2% cis contamination [3].

Diastereoselectivity Synthetic Efficiency Lithiation-Carboxylation

Boc vs. Fmoc Orthogonal Protection: Acid-Labile Cleavage Kinetics Enable Fragment Condensation Strategies

The Boc group on the (1R,2S,5S) scaffold is cleaved under acidic conditions (typically 25–50% TFA in CH₂Cl₂, 0.5–2 h), whereas the Fmoc analog requires basic conditions (20% piperidine in DMF, 5–20 min) [1]. In solution-phase fragment coupling, the Boc-protected derivative can be selectively deprotected in the presence of tert-butyl esters and other acid-stable protecting groups without affecting the cyclopropane ring integrity. The corresponding Fmoc-(1R,2S,5S) analog (CAS not explicitly assigned in the primary literature) introduces a significantly larger chromophoric group (molecular weight increase from 227.26 to 349.4 g/mol for the Fmoc-cis analog) and alters the solubility profile, complicating purification of highly lipophilic peptide intermediates that are common in HCV protease inhibitor programs [2].

Protecting Group Strategy SPPS Compatibility Orthogonal Deprotection

Validated Scaffold in Boceprevir-Class HCV NS3 Protease Inhibitors: (1R,2S,5S) Configuration is Required for Activity

The (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold is the core P2 proline-mimetic unit in Boceprevir (Victrelis™) and its second-generation analogs targeting the HCV NS3/4A serine protease. In the Boceprevir chemotype, the P2 unit is the 6,6-dimethyl-substituted derivative of the (1R,2S,5S) scaffold, and the absolute stereochemistry at the bridgehead cyclopropane is critical: inversion to (1S,2R,5R) abolishes inhibitory potency. Boceprevir exhibits a Kᵢ of 14 nM against the HCV NS3 protease genotype 1b, with an EC₉₀ of 350 nM in the replicon assay [1]. SAR studies on dithiane-based P2 replacements for Boceprevir have further confirmed that the (1R,2S,5S) configuration of the 3-azabicyclo[3.1.0]hexane ring system is essential for sub-nanomolar inhibition (Kᵢ = 7 nM for the optimized analog 25) [2].

HCV Protease Inhibitor Boceprevir Analog Structure-Activity Relationship

Optimal Deployment Scenarios for (1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid


Conformationally Constrained Proline Surrogate in Antiviral Protease Inhibitor Design

The (1R,2S,5S) scaffold is the validated P2 proline mimic in Boceprevir-class HCV NS3/4A protease inhibitors, where the rigid bicyclic ring system pre-organizes the peptide backbone into the bioactive conformation recognized by the enzyme active site. Medicinal chemistry teams optimizing next-generation pan-genotypic HCV inhibitors or exploring related viral proteases (e.g., SARS-CoV-2 3CLpro) should procure the (1R,2S,5S)-Boc derivative rather than the trans diastereomers, which place the carboxylic acid vector in an incompatible orientation for the S2 pocket, as demonstrated by the Kᵢ difference between cis and trans scaffold-containing inhibitors [1]. The Boc protection allows direct incorporation into fragment coupling strategies with advanced P1-P3 intermediates.

Type-VI β-Turn Peptidomimetics for Protein-Protein Interaction (PPI) Modulation

Peptides incorporating the (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid residue adopt a constrained type-VI β-turn conformation in solution, as confirmed by NMR and CD spectroscopy on model hexapeptides [1]. This conformational restriction is not achievable with the (1R,2R,5S) or (1S,2S,5R) trans diastereomers, which enforce a different backbone trajectory. For PPI inhibitor programs requiring a stable turn motif resistant to proteolytic degradation, the cis-Boc building block offers a direct synthetic entry point for SPPS incorporation. Procurement specifications should require >99% ee to avoid conformational heterogeneity from enantiomeric contamination.

Fragment-Based Lead Generation Leveraging the 3-Azabicyclo[3.1.0]hexane Core as a Privileged Scaffold

The 3-azabicyclo[3.1.0]hexane core has been patented as a privileged fragment for μ-opioid receptor ligands with picomolar binding affinity (Kᵢ values reaching the picomolar range for optimized derivatives) [1]. The Boc-protected (1R,2S,5S) acid serves as the ideal starting point for fragment elaboration: the free carboxylic acid enables amide coupling, while the Boc-protected amine can be deprotected on-resin or in solution to introduce diverse capping groups. The >99.9% ee specification ensures that fragment library members are enantiomerically pure, avoiding confounding SAR from racemic mixtures during primary screening.

Scale-Up Process Chemistry for GMP Intermediate Manufacturing

The Bakonyi et al. (2013) synthesis has been demonstrated on a multi-hundred-gram scale at Novartis Preparations Laboratories, with 389 g of rac-trans-30 prepared in a single batch and 242 g of rac-cis-25 isolated via silica gel chromatography [1]. For CROs and CDMOs transitioning this building block to GMP production, the chromatographic resolution route (Approach 2) is recommended over diastereomeric salt resolution because it consistently delivers >99.9% ee with 98.5% chemical purity, whereas the salt resolution route requires extensive screening (192 conditions evaluated) and yields material of unspecified enantiopurity [2]. The commercial availability of the enantiopure (1R,2S,5S)-Boc acid (CAS 167611-99-6, 97% purity from AKSci) provides a benchmark specification for bulk procurement negotiations .

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